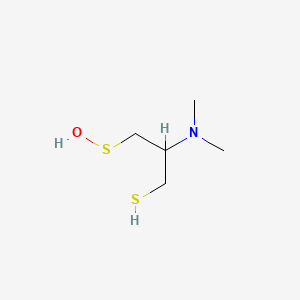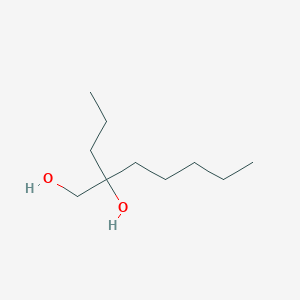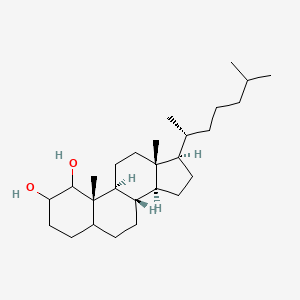
Cholestane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholestane-1,2-diol is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane derivatives are important steroid molecules that have several biological functions in the human body. Cholesterol, the primary precursor for cholestane derivatives, is an essential component of cell membranes and is required for the synthesis of hormones and bile acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholestane-1,2-diol can be achieved through various methods. One common approach involves the hydroboration and oxidation of cholestane derivatives. For instance, cholestane-3β,5α,6β-triol can be used as a starting material. The reaction involves the use of acetic anhydride or acetyl chloride and basic alumina, followed by thorough grinding using a mortar and pestle .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis of similar cholestane derivatives often involves large-scale chemical reactions using readily available starting materials and reagents. The optimization of reaction conditions and purification processes is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Cholestane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield cholestane-1,2-dione, while reduction reactions can produce various hydroxylated derivatives.
Scientific Research Applications
Cholestane-1,2-diol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other steroid derivatives. In biology, cholestane derivatives have been studied for their role in cell membrane structure and function. In medicine, some cholestane derivatives have demonstrated positive effects in the treatment of different diseases .
Mechanism of Action
The mechanism of action of cholestane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, cholestane derivatives can interact with human serum albumin through a static quenching mechanism. The binding affinity and thermodynamic parameters indicate that these interactions are thermodynamically favorable .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cholestane-1,2-diol include other cholestane derivatives such as cholestane-3β,5α,6β-triol and cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol .
Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 1 and 2 positions. This structural feature distinguishes it from other cholestane derivatives and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
63121-08-4 |
|---|---|
Molecular Formula |
C27H48O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-1,2-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-12-13-22-20-11-9-19-10-14-24(28)25(29)27(19,5)23(20)15-16-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25?,26-,27+/m1/s1 |
InChI Key |
FXLFOXWMRVVZAG-GVIVZLEZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C(C(CC4)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C(C(CC4)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
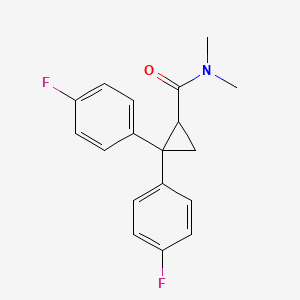
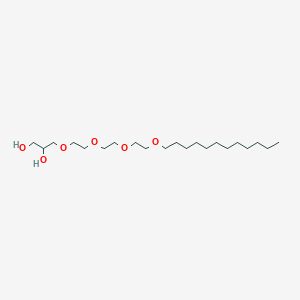

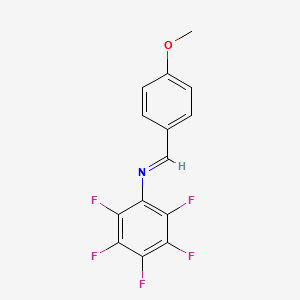

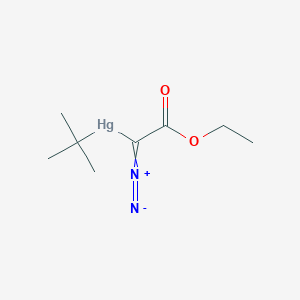

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
